molecular formula C14H12ClF3N2 B13232591 3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine

3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine

Cat. No.: B13232591
M. Wt: 300.70 g/mol
InChI Key: IUHKLFRDYBGYLZ-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine is a chemical compound with the molecular formula C14H12ClF3N2 It is a member of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine typically involves the reaction of 6-trifluoromethylpyridazin-3(2H)-one with appropriate chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions . The reaction proceeds through the formation of an intermediate, which is subsequently treated with 4-(propan-2-yl)phenylboronic acid in the presence of a palladium catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine is unique due to the presence of both the trifluoromethyl and 4-(propan-2-yl)phenyl groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H12ClF3N2

Molecular Weight

300.70 g/mol

IUPAC Name

3-chloro-6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)pyridazine

InChI

InChI=1S/C14H12ClF3N2/c1-8(2)9-3-5-10(6-4-9)12-7-11(14(16,17)18)13(15)20-19-12/h3-8H,1-2H3

InChI Key

IUHKLFRDYBGYLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl

Origin of Product

United States

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